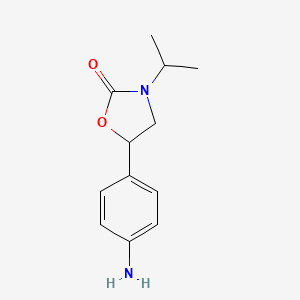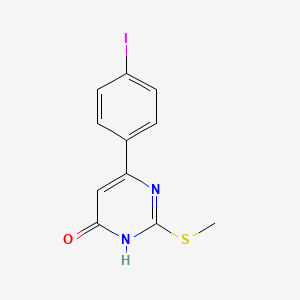
6-(4-iodophenyl)-2-(methylthio)pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-iodophenyl)-2-(methylthio)pyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring substituted with an iodophenyl group and a methylthio group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-iodophenyl)-2-(methylthio)pyrimidin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the iodophenyl and methylthio precursors.
Formation of Pyrimidine Ring: The pyrimidine ring is constructed through a cyclization reaction involving the iodophenyl and methylthio groups.
Reaction Conditions: Common reagents include phosphorus oxychloride for chlorination and ammonia in ethanol for amination.
Industrial Production Methods
化学反应分析
Types of Reactions
6-(4-iodophenyl)-2-(methylthio)pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The iodophenyl group can be reduced to a phenyl group.
Substitution: The iodine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas is commonly employed.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Azido or cyano derivatives.
科学研究应用
6-(4-iodophenyl)-2-(methylthio)pyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 6-(4-iodophenyl)-2-(methylthio)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.
相似化合物的比较
Similar Compounds
6-(4-bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one: Similar structure but with a bromine atom instead of iodine.
6-(4-chlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
6-(4-iodophenyl)-2-(methylthio)pyrimidin-4(3H)-one is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. The iodine atom can participate in halogen bonding, which may enhance its interaction with biological targets.
属性
分子式 |
C11H9IN2OS |
|---|---|
分子量 |
344.17 g/mol |
IUPAC 名称 |
4-(4-iodophenyl)-2-methylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H9IN2OS/c1-16-11-13-9(6-10(15)14-11)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,13,14,15) |
InChI 键 |
UVIBAMCSQVFPED-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NC(=CC(=O)N1)C2=CC=C(C=C2)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-((6-Methyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl)isoindoline](/img/structure/B13329648.png)
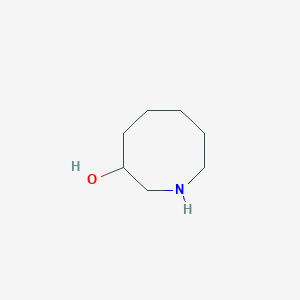
![2-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetic acid](/img/structure/B13329656.png)
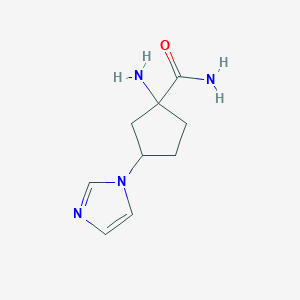
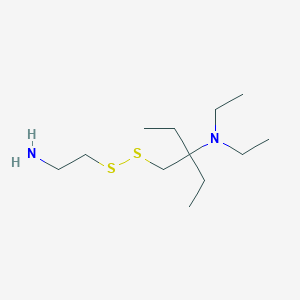
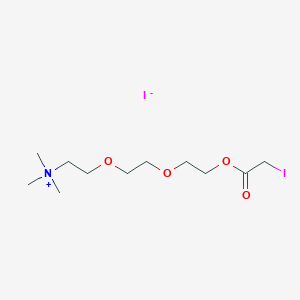
![Ethyl 2-hydroxy-2-((1S,5S)-2-oxobicyclo[3.1.0]hexan-3-ylidene)acetate](/img/structure/B13329690.png)
![5-Ethynyl-2-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13329701.png)

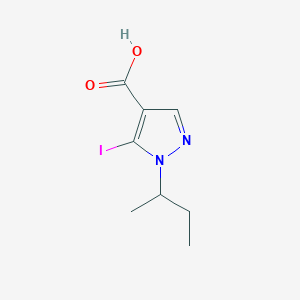
![[1-(Difluoromethyl)-1H-imidazol-2-yl]methanethiol](/img/structure/B13329709.png)
![1,3,4,7-tetrahydro-6H-pyrano[3,4-c]pyridin-6-one](/img/structure/B13329712.png)
